molecular formula C20H22N4O2 B2597869 (3-((2,6-dimethylpyrimidin-4-yl)oxy)piperidin-1-yl)(1H-indol-2-yl)methanone CAS No. 2034616-94-7

(3-((2,6-dimethylpyrimidin-4-yl)oxy)piperidin-1-yl)(1H-indol-2-yl)methanone

Cat. No.: B2597869
CAS No.: 2034616-94-7
M. Wt: 350.422
InChI Key: LKRUXEXKRDZACA-UHFFFAOYSA-N
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Description

(3-((2,6-dimethylpyrimidin-4-yl)oxy)piperidin-1-yl)(1H-indol-2-yl)methanone is a synthetic organic compound that features a complex structure combining a pyrimidine ring, a piperidine ring, and an indole moiety. Compounds with such structures are often of interest in medicinal chemistry due to their potential biological activities.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (3-((2,6-dimethylpyrimidin-4-yl)oxy)piperidin-1-yl)(1H-indol-2-yl)methanone typically involves multi-step organic reactions. A common approach might include:

    Formation of the pyrimidine ring: This can be achieved through the condensation of appropriate aldehydes and amines under acidic or basic conditions.

    Attachment of the piperidine ring: This step may involve nucleophilic substitution reactions where the pyrimidine derivative reacts with a piperidine derivative.

    Formation of the indole moiety: The indole ring can be synthesized via Fischer indole synthesis or other methods, followed by coupling with the intermediate from the previous step.

Industrial Production Methods

Industrial production of such compounds often involves optimization of the synthetic route to maximize yield and purity while minimizing cost and environmental impact. This may include the use of continuous flow reactors, advanced purification techniques, and green chemistry principles.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound may undergo oxidation reactions, particularly at the indole moiety, leading to the formation of various oxidized derivatives.

    Reduction: Reduction reactions can occur at the pyrimidine or piperidine rings, potentially leading to the formation of reduced analogs.

    Substitution: The compound can participate in nucleophilic or electrophilic substitution reactions, especially at positions on the pyrimidine or indole rings.

Common Reagents and Conditions

    Oxidizing agents: Potassium permanganate, hydrogen peroxide.

    Reducing agents: Sodium borohydride, lithium aluminum hydride.

    Substitution reagents: Halogenating agents, nucleophiles like amines or thiols.

Major Products

The major products of these reactions depend on the specific conditions and reagents used. For example, oxidation might yield hydroxylated or ketone derivatives, while substitution could introduce various functional groups onto the rings.

Scientific Research Applications

Chemistry

In chemistry, this compound can be used as a building block for the synthesis of more complex molecules. Its unique structure allows for diverse chemical modifications.

Biology

Biologically, compounds with similar structures have been studied for their potential as enzyme inhibitors, receptor modulators, or antimicrobial agents.

Medicine

In medicine, such compounds are often investigated for their potential therapeutic effects, including anti-inflammatory, anticancer, or neuroprotective activities.

Industry

Industrially, these compounds can be used in the development of new materials, agrochemicals, or pharmaceuticals.

Mechanism of Action

The mechanism of action of (3-((2,6-dimethylpyrimidin-4-yl)oxy)piperidin-1-yl)(1H-indol-2-yl)methanone would depend on its specific biological target. Generally, such compounds may interact with proteins, enzymes, or receptors, modulating their activity through binding interactions. The exact pathways involved would require detailed biochemical studies.

Comparison with Similar Compounds

Similar Compounds

    (3-(2,6-dimethylpyrimidin-4-yl)oxy)piperidine: Lacks the indole moiety.

    (1H-indol-2-yl)methanone: Lacks the pyrimidine and piperidine rings.

    (2,6-dimethylpyrimidin-4-yl)oxy derivatives: Various compounds with different substituents on the pyrimidine ring.

Uniqueness

The uniqueness of (3-((2,6-dimethylpyrimidin-4-yl)oxy)piperidin-1-yl)(1H-indol-2-yl)methanone lies in its combination of three distinct pharmacophores, which may confer unique biological activities and chemical reactivity compared to simpler analogs.

Properties

IUPAC Name

[3-(2,6-dimethylpyrimidin-4-yl)oxypiperidin-1-yl]-(1H-indol-2-yl)methanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H22N4O2/c1-13-10-19(22-14(2)21-13)26-16-7-5-9-24(12-16)20(25)18-11-15-6-3-4-8-17(15)23-18/h3-4,6,8,10-11,16,23H,5,7,9,12H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LKRUXEXKRDZACA-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=NC(=N1)C)OC2CCCN(C2)C(=O)C3=CC4=CC=CC=C4N3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H22N4O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

350.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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